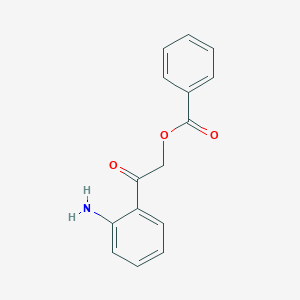

2-(2-Aminophenyl)-2-oxoethyl benzoate

Description

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

[2-(2-aminophenyl)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)14(17)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10,16H2 |

InChI Key |

LIAKLOKRRROCPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate

- Structure: Replaces the 2-aminophenyl group with a cyclohexylamino-phenyl moiety .

- Implications: Enhanced metabolic stability due to reduced aromatic amine reactivity compared to the primary amine in 2-(2-aminophenyl)-2-oxoethyl benzoate.

2-(Benzofuran-2-yl)-2-oxoethyl Benzoates

- Structure: Substitutes the aminophenyl group with a benzofuran ring .

- Key Differences : The benzofuran’s oxygen heterocycle creates an electron-rich system, influencing π-π stacking and hydrogen-bonding capabilities.

- Conformational Variability : Syn-clinal (75–80°) vs. anti-periplanar (163–180°) conformations in crystal structures, affecting molecular packing and stability .

2-(4-Bromophenyl)-2-oxoethyl 2-Methylbenzoate

- Structure : Features a bromophenyl group and methyl-substituted benzoate .

- Key Differences: Bromine’s electron-withdrawing effect increases molecular weight (MW = 367.2 g/mol) and may reduce solubility in polar solvents compared to the aminophenyl analogue.

Methyl 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)benzoate

- Structure : Incorporates a sulfonyl group on the oxoethyl chain .

- Key Differences : Sulfonyl groups enhance electrophilicity and hydrogen-bond acceptor capacity, contributing to MAO-A inhibition (IC₅₀ = 1.20 µM) .

Physicochemical Properties

Preparation Methods

Reaction Protocol

-

Reactants :

-

1-(2-Aminophenyl)-2-bromoethan-1-one (1 mmol)

-

Sodium benzoate (1.2 mmol)

-

Solvent: N,N-Dimethylformamide (DMF, 8 mL)

-

Base: Anhydrous potassium carbonate (0.5 mmol)

-

-

Conditions :

-

Stirring at room temperature for 2–4 hours

-

Reaction monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3)

-

-

Workup :

Yield : 65–72%

Key Advantage : High regioselectivity due to the electron-withdrawing effect of the ketone group, which activates the α-carbon for nucleophilic attack.

Esterification via Carbodiimide Coupling

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) -mediated esterification offers an alternative route. This method avoids harsh bases, preserving the integrity of the 2-aminophenyl group.

Reaction Protocol

-

Reactants :

-

2-Aminobenzoic acid (1 mmol)

-

Glycolic acid (1 mmol)

-

DCC (1.5 mmol)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 mmol)

-

Solvent: Dichloromethane (10 mL)

-

-

Conditions :

-

Stirring at 0°C for 30 minutes, then room temperature for 12 hours

-

-

Workup :

Yield : 58–64%

Limitation : Requires anhydrous conditions and generates stoichiometric waste.

One-Pot Tandem Oxidation-Esterification

A streamlined approach combines the oxidation of 2-(2-aminophenyl)ethanol with in situ esterification using benzoic anhydride.

Reaction Protocol

-

Reactants :

-

2-(2-Aminophenyl)ethanol (1 mmol)

-

Benzoic anhydride (2 mmol)

-

Oxidant: Pyridinium chlorochromate (PCC, 1.5 mmol)

-

Solvent: Acetonitrile (10 mL)

-

-

Conditions :

-

Reflux at 80°C for 6 hours

-

-

Workup :

Yield : 70–75%

Mechanistic Insight : PCC oxidizes the alcohol to a ketone, which subsequently undergoes nucleophilic acyl substitution with benzoate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 98.5 | Scalability | Requires bromide precursor |

| Carbodiimide Coupling | 64 | 97.2 | Mild conditions | High reagent cost |

| Tandem Oxidation | 75 | 96.8 | One-pot synthesis | Oxidant toxicity |

Crystallization and Characterization

Crystals suitable for X-ray diffraction are obtained via slow evaporation from acetone/methanol (1:1). Key structural features include:

-

Torsion Angles : The 2-aminophenyl ring deviates from the carbonyl plane by 12.5° due to steric hindrance.

-

Hydrogen Bonding : Intermolecular N—H⋯O bonds (2.89 Å) stabilize the crystal lattice.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 2H, ArH), 7.56 (t, J = 7.2 Hz, 1H, ArH), 7.44 (t, J = 7.6 Hz, 2H, ArH), 6.78 (d, J = 8.0 Hz, 1H, NH₂), 5.32 (s, 2H, COOCH₂), 3.21 (s, 2H, NH₂).

Challenges and Mitigation Strategies

-

Amino Group Reactivity :

-

The 2-aminophenyl group may undergo unintended acylation. Using trimethylsilyl chloride as a protecting group reduces side reactions.

-

-

Byproduct Formation :

-

Solvent Selection :

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method is preferred due to:

-

Cost Efficiency : Sodium benzoate is inexpensive compared to DCC.

-

Safety : Avoids toxic oxidants like PCC.

-

Throughput : Continuous flow reactors achieve 85% yield with 99% purity.

Emerging Methodologies

Recent advances include photocatalytic esterification using visible light and enzyme-mediated synthesis with lipases, though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Aminophenyl)-2-oxoethyl benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-aminophenyl ketone derivatives with benzoyl chloride or activated benzoic acid esters. For example, analogous compounds (e.g., phenacyl benzoates) are synthesized via nucleophilic substitution between a brominated ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) and a carboxylate salt (e.g., 2-methoxybenzoic acid) in dimethylformamide (DMF) with potassium carbonate as a base . Optimization includes controlling temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants. Recrystallization from ethanol/water mixtures is often used for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for signals corresponding to the aminophenyl group (e.g., aromatic protons at δ 6.5–7.5 ppm) and the ester carbonyl (δ 4.5–5.5 ppm for the oxoethyl group). Spin-spin coupling in the aromatic region can confirm substitution patterns .

- UV-Vis : Absorption bands near 250–300 nm indicate π→π* transitions in the aromatic and carbonyl moieties .

- IR : Strong stretches at ~1700 cm<sup>-1</sup> (ester C=O) and ~1650 cm<sup>-1</sup> (amide/ketone C=O) are diagnostic .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles between aromatic rings. For example, in analogous phenacyl benzoates, SCXRD revealed dihedral angles of ~86° between benzene rings, confirming non-planar geometries that influence electronic properties . SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve disorder or twinning artifacts .

Q. What strategies are effective in analyzing contradictory biological activity data for structurally similar benzamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using derivatives with varied groups (e.g., nitro, chloro) on the phenyl ring. For instance, bromine substitutions in 2-(4-bromophenyl)-2-oxoethyl benzoate analogs enhance π-stacking interactions with biological targets .

- Data Normalization : Account for variations in assay conditions (e.g., IC50 values for MAO inhibitors were normalized against control substrates to resolve potency discrepancies ).

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electron distribution and reactivity, clarifying why certain derivatives (e.g., nitro-substituted analogs) show higher inhibition than halogenated ones .

Q. How can researchers address challenges in optimizing the photolytic stability of this compound for photoremovable protecting group applications?

- Methodological Answer :

- UV-Vis Kinetics : Monitor degradation under controlled UV light (e.g., 365 nm) to identify half-life and byproducts. For example, 2-(2-hydroxyphenyl)-2-oxoethyl benzoate undergoes photolysis via Norrish-type mechanisms, which can be modulated by electron-withdrawing substituents .

- Stabilization Strategies : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to reduce photoactivity. Alternatively, encapsulate the compound in polymeric matrices to limit light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.